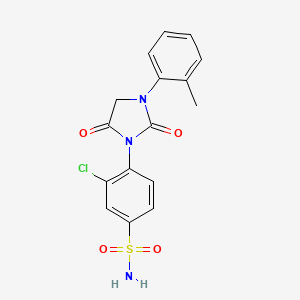
Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of the sulfonamide group in the molecule imparts significant biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzenesulfonyl chloride with 3-(2-methylphenyl)-2,5-dioxoimidazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzenesulfonamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- has several scientific research applications:
Medicinal Chemistry: Used as an enzyme inhibitor, particularly for carbonic anhydrase, which is involved in various physiological processes.
Biological Research: Studied for its potential antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- involves the inhibition of specific enzymes. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar enzyme inhibitory properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar structure but different biological activity.
Sulfanilamide: A well-known sulfonamide used as an antibiotic.
Uniqueness
Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes makes it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
65513-52-2 |
|---|---|
Molecular Formula |
C16H14ClN3O4S |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-chloro-4-[3-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H14ClN3O4S/c1-10-4-2-3-5-13(10)19-9-15(21)20(16(19)22)14-7-6-11(8-12(14)17)25(18,23)24/h2-8H,9H2,1H3,(H2,18,23,24) |
InChI Key |
MPTHIBFYVKIEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)N(C2=O)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















